molecular formula C12H17NO4S B1450974 2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1218292-36-4

2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1450974
CAS No.: 1218292-36-4
M. Wt: 271.33 g/mol
InChI Key: BTMDVCIJJNFLPG-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid ( 1266514-17-3) is a synthetic N-alkylated and N-sulfonylated amino acid derivative of significant interest in advanced organic and medicinal chemistry research . With a molecular formula of C12H17NO4S and a molecular weight of 271.33 g/mol, this compound features a butanoic acid backbone that is simultaneously functionalized with a methylsulfonyl group and a 4-methylphenyl (p-tolyl) ring on the same nitrogen atom, forming a specific sulfonamide linkage . This structural motif makes it a valuable multifunctional synthetic building block . Researchers utilize this compound and its analogues as key intermediates in the development of more complex molecules, particularly in peptide mimicry and drug discovery efforts . The presence of the sulfonamide group is a common feature in compounds with diverse biological activities, and its incorporation into an amino acid scaffold allows for the exploration of novel pharmacophores and enzyme inhibitors . The compound is closely related to other protected amino acids, such as 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid (Tos-GABA-OH), which is used in synthetic chemistry, suggesting its potential application as a constrained or protected version of gamma-aminobutyric acid (GABA) for neuroscientific research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use.

Properties

IUPAC Name

2-(4-methyl-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-4-11(12(14)15)13(18(3,16)17)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMDVCIJJNFLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC=C(C=C1)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid, also known as a sulfonamide derivative, has garnered attention in pharmacological research for its potential therapeutic applications. This compound exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid can be represented as follows:

  • IUPAC Name : 2-amino-4-[bis[[2-(4-methylphenyl)sulfonyl]amino]butanoic acid]
  • Molecular Formula : C₁₂H₁₇N₃O₄S

This compound contains a butanoic acid backbone, an amino group, and a sulfonyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The sulfonamide group is known to inhibit certain enzymatic pathways, particularly those involved in the synthesis of folate, which is essential for DNA synthesis and cell proliferation.

Antimicrobial Activity

Research indicates that 2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism appears to involve disruption of bacterial folate synthesis, similar to other sulfonamide antibiotics.

Antitumor Effects

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival and death.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent . It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory conditions.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid. The results indicated an IC50 value of approximately 25 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Study 2: Antitumor Activity

In a recent investigation involving human cancer cell lines, this compound was shown to inhibit cell growth with an IC50 value of 30 µM. The study highlighted its ability to induce apoptosis through mitochondrial pathways .

Study Activity IC50 Value
AntimicrobialStaphylococcus aureus25 µg/mL
AntitumorHuman cancer cell lines30 µM

Safety and Toxicity

Toxicological assessments have indicated that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its safety profile. Preliminary studies suggest low toxicity levels; however, further research is needed to establish safe dosage ranges for therapeutic use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

a. 2-[(4-Ethylphenyl)(methylsulfonyl)amino]butanoic Acid
  • CAS : 1858240-38-6
  • Molecular Formula: C₁₃H₁₉NO₄S
  • Molecular Weight : 285.36 g/mol
  • Key Differences: The 4-methylphenyl group is replaced with a 4-ethylphenyl moiety. No biological data is available, but the ethyl group may alter binding to bacterial targets .
b. 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic Acid
  • Molecular Formula: C₁₁H₁₃ClNO₆S₂
  • Key Differences: Incorporates a 4-chlorophenyl group and an additional methylsulfonyl substituent at position 4. Priced at $266.00/g (Santa Cruz Biotechnology), it is more expensive than the target compound .

Positional Isomers

a. 4-(4-Methylbenzenesulfonamido)butanoic Acid
  • CAS : 1213-42-9
  • Molecular Formula: C₁₁H₁₅NO₄S
  • Molecular Weight : 257.31 g/mol
  • Key Differences: The sulfonamide group is at position 4 instead of position 2.

Functional Group Variations

a. 2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric Acid
  • CAS : 1396969-10-0
  • Molecular Formula: C₁₁H₁₅NO₄S
  • Molecular Weight : 257.31 g/mol
  • Key Differences: Replaces the methylsulfonyl group with a methylsulfanyl (thioether) group and adds a furan-3-carbonyl moiety. However, the sulfanyl group is less electronegative than sulfonyl, reducing oxidative stability .
b. 2-Amino-4-(methylsulfanyl)butanoic Acid (Methionine)
  • CAS : 59-51-8
  • Molecular Formula: C₅H₁₁NO₂S
  • Molecular Weight : 149.21 g/mol
  • Key Differences: A natural amino acid with an amine group at position 2 and a methylsulfanyl group. Unlike the target compound, methionine serves as a nutrient and lacks synthetic pharmacological activity .

Simplified Analogs

a. 4-(4-Methylphenyl)butanoic Acid
  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • Key Differences: Lacks the sulfonamide group entirely.

Preparation Methods

Chemical Identity and Structure

  • Molecular Formula: C12H17NO4S
  • Molecular Weight: 271.33 g/mol
  • IUPAC Name: 2-(4-methyl-N-methylsulfonylanilino)butanoic acid
  • Structural Features: The compound consists of a butanoic acid moiety substituted at the 2-position with an amino group that is further substituted with a 4-methylphenyl and a methylsulfonyl group.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid generally involves the following key steps:

  • Introduction of the amino group onto the butanoic acid framework.
  • Sulfonylation of the amino group with a methylsulfonyl moiety.
  • Attachment of the 4-methylphenyl group to the sulfonamide nitrogen.

These steps require careful control of reaction conditions, choice of catalysts, and reagents to achieve good yields and purity.

Detailed Synthetic Routes

Sulfonylation of Amino Acids

A common approach is the sulfonylation of 2-aminobutanoic acid derivatives with methylsulfonyl chloride or methylsulfonyl anhydride to form the methylsulfonylamino intermediate. This reaction typically proceeds under basic conditions (e.g., using triethylamine or pyridine) in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–25 °C) to minimize side reactions.

Arylation of Sulfonamide Nitrogen with 4-Methylphenyl

The attachment of the 4-methylphenyl group to the sulfonamide nitrogen can be achieved via palladium- or nickel-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or related methodologies. These reactions use aryl halides (e.g., 4-methylphenyl bromide or iodide) and the sulfonamide substrate in the presence of phosphine ligands and a base.

  • Catalysts: Pd(0) or Ni(0) complexes supported on charcoal or ligands such as triphenylphosphine, 1,2-bis-diphenylphosphinoethane.
  • Solvents: Aromatic hydrocarbons (toluene, xylene), ethers (methyl tert-butyl ether), or cyclic ethers (tetrahydrofuran).
  • Conditions: Temperature range from 20 to 80 °C, reaction times from several hours to overnight.

This method benefits from high selectivity and yields, especially when starting from inexpensive and readily available sulfonic derivatives.

Alternative Synthetic Approaches

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Sulfonylation Methylsulfonyl chloride, base (Et3N, pyridine) DCM, THF 0–25 70–90 Low temperature to avoid side reactions
Arylation (Cross-coupling) 4-Methylphenyl bromide, Pd(0)/Ni(0) catalyst, phosphine ligands, base Toluene, MTBE, THF 20–80 60–85 Ligand choice critical for selectivity
Amide bond formation (alternative) Coupling agents (e.g., EDC, DCC), methylsulfonylated aniline DMF, DCM Room temp 50–75 Used in alternative synthetic routes

Research Findings and Considerations

  • The palladium- or nickel-catalyzed cross-coupling reactions provide a versatile and efficient route to the compound with good regioselectivity and functional group tolerance.
  • The sulfonylation step requires careful pH and temperature control to prevent hydrolysis or overreaction.
  • Choice of solvent and ligand in the cross-coupling step significantly influences the yield and purity.
  • Starting materials such as methyl salicylate derivatives and 4-methylphenylboronic acids are commercially available and cost-effective, facilitating scalable synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 2
2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid

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